Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinazoline, which is then reacted with 4-aminobenzoic acid. The final step involves esterification to introduce the ethyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signal transduction pathways that regulate cell growth and division. This makes it a promising candidate for the development of targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as a tyrosine kinase inhibitor for the treatment of non-small-cell lung cancer.
Gefitinib: Similar to erlotinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer therapy.
Tandutinib: A quinazoline derivative that selectively inhibits FLT3 and PDGFR, used in the treatment of myeloid leukemia.
Uniqueness
Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its biological activity and pharmacokinetic properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-26-19(23)12-5-7-13(8-6-12)22-18-14-9-16(24-2)17(25-3)10-15(14)20-11-21-18/h5-11H,4H2,1-3H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGGHLADHCRTMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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